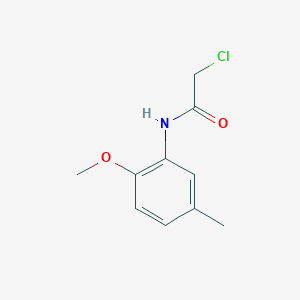

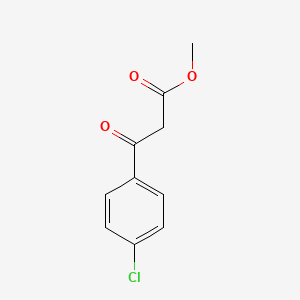

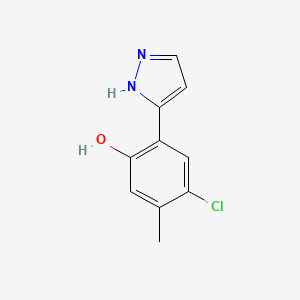

![molecular formula C10H12N2O B1349033 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 4946-08-1](/img/structure/B1349033.png)

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol

Übersicht

Beschreibung

“2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a chemical compound with the molecular formula C10H12N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, such as “this compound”, have been synthesized for various purposes, particularly due to their broad range of chemical and biological properties . For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole core, which is a fused benzene and imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, have been involved in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties . For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.21 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 176.094963011 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

- The synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB) introduces a method for creating high-performance polymers modified by orderly hydroxy, showcasing the utility of benzoimidazole derivatives in the development of new monomers for polymer engineering (Zhang Qinglon, 2014).

- Research into the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones highlights the potential of benzimidazole derivatives in organic synthesis, offering a new approach to constructing complex molecules for various applications (R. Mancuso et al., 2017).

Antimicrobial Activity

- A study on the synthesis and antimicrobial activity of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide demonstrated significant antimicrobial action, indicating the potential of benzimidazole derivatives as a basis for developing new antimicrobial agents (S. Ch, 2022).

Optoelectronic Properties

- The electronic and substituent influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks was investigated, revealing insights into how benzimidazole derivatives could be used to modify electronic properties for applications in optoelectronics and sensor technologies (A. O. Eseola et al., 2012).

Pharmacological Evaluations

- The synthesis and pharmacological evaluation of some benzimidazole acetohydrazide derivatives as EGFR inhibitors detailed the design of novel compounds targeting cancer pathways, illustrating the therapeutic potential of benzimidazole derivatives in oncology (Serkan Demirel et al., 2017).

Corrosion Inhibition

- A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid provided evidence of benzimidazole derivatives' effectiveness as corrosion inhibitors, opening up applications in material preservation and industrial maintenance (P. Ammal et al., 2018).

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific targets of the compound .

Result of Action

Imidazole derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its exact structure and the nature of its targets .

Zukünftige Richtungen

The future directions of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, given the broad range of biological activities of imidazole derivatives , there could be potential for further research and development in various fields such as medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)